molecular formula C16H22N6 B1228933 Tris(3,5-dimethyl-1-pyrazolyl)methane CAS No. 28791-97-1

Tris(3,5-dimethyl-1-pyrazolyl)methane

Cat. No.: B1228933
CAS No.: 28791-97-1
M. Wt: 298.39 g/mol
InChI Key: COKUMKYWINNWLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ 3 , \text{C}_5\text{H}_8\text{N}2 + \text{CH}2\text{O} \rightarrow \text{C}{16}\text{H}{22}\text{N}_6 ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Tris(3,5-dimethyl-1-pyrazolyl)methane undergoes various chemical reactions, including:

    Coordination Reactions: It forms complexes with metal ions, acting as a ligand.

    Substitution Reactions: The pyrazolyl groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

    Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) chloride, and cobalt(II) chloride are commonly used.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the pyrazolyl groups.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tris(3,5-dimethyl-1-pyrazolyl)methane primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions through the nitrogen atoms of the pyrazolyl groups. These complexes can exhibit various catalytic activities depending on the metal center and the reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest that the metal complexes may interact with cellular components, leading to oxidative stress and other biochemical effects .

Comparison with Similar Compounds

    Tris(pyrazolyl)methane: Similar to Tris(3,5-dimethyl-1-pyrazolyl)methane but without the methyl groups on the pyrazole rings.

    Tris(pyrazolyl)borate: A boron-containing analogue with similar coordination properties.

    Bis(3,5-dimethylpyrazol-1-yl)methane: A related compound with two pyrazolyl groups instead of three.

Uniqueness: this compound is unique due to the presence of three 3,5-dimethylpyrazolyl groups, which provide steric hindrance and electronic effects that influence its coordination behavior and reactivity. This makes it a valuable ligand for forming stable and catalytically active metal complexes .

Properties

IUPAC Name

1-[bis(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22/h7-9,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKUMKYWINNWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402342
Record name 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28791-97-1
Record name 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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